1-Isopropyl-4,5,6,7-tetrahydro-1H-indole
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Overview
Description
1-Isopropyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . This method typically involves the reaction of an arylhydrazine with an aldehyde or ketone, followed by cyclization and reduction steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce tetrahydroindole derivatives with varying degrees of saturation.
Scientific Research Applications
1-Isopropyl-4,5,6,7-tetrahydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with molecular targets and pathways within biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and physiological responses. The specific pathways and targets depend on the functional groups attached to the indole core and the overall molecular structure.
Comparison with Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound is structurally similar but lacks the isopropyl group on the nitrogen atom.
4,5,6,7-Tetrahydro-1H-indazole: Another related compound with a different heterocyclic core.
4,5,6,7-Tetrahydro-1-thia-5-azonia-1H-indole: A sulfur-containing analog with distinct chemical properties.
Uniqueness: 1-Isopropyl-4,5,6,7-tetrahydro-1H-indole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
CAS No. |
91322-88-2 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C11H17N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
ANBCWUXKCQDISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1CCCC2 |
Origin of Product |
United States |
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